Cas no 1505719-40-3 (3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine)

3,3,3-Trifluoro-2-(pyridin-2-yl)propan-1-amine is a fluorinated amine derivative featuring a pyridine moiety, offering unique reactivity and structural properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The pyridine ring contributes to coordination capabilities, facilitating its use as a ligand in catalysis or metal complexation. This compound’s balanced polarity and steric profile enable selective functionalization, supporting its role as an intermediate in synthesizing bioactive molecules. Its stability under various conditions and compatibility with diverse reaction conditions further underscore its utility in pharmaceutical and material science research.
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine structure
1505719-40-3 structure
商品名:3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
CAS番号:1505719-40-3
MF:C8H9F3N2
メガワット:190.165672063828
CID:6489841
PubChem ID:75355354

3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
    • 1505719-40-3
    • EN300-1931513
    • AKOS016368355
    • インチ: 1S/C8H9F3N2/c9-8(10,11)6(5-12)7-3-1-2-4-13-7/h1-4,6H,5,12H2
    • InChIKey: ZIVRSRGODUDQGA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC=CN=1)CN)(F)F

計算された属性

  • せいみつぶんしりょう: 190.07178278g/mol
  • どういたいしつりょう: 190.07178278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1931513-0.1g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
0.1g
$930.0 2023-09-17
Enamine
EN300-1931513-10g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
10g
$4545.0 2023-09-17
Enamine
EN300-1931513-10.0g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
10g
$6266.0 2023-05-27
Enamine
EN300-1931513-0.05g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
0.05g
$888.0 2023-09-17
Enamine
EN300-1931513-2.5g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
2.5g
$2071.0 2023-09-17
Enamine
EN300-1931513-5.0g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
5g
$4226.0 2023-05-27
Enamine
EN300-1931513-1g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
1g
$1057.0 2023-09-17
Enamine
EN300-1931513-5g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
5g
$3065.0 2023-09-17
Enamine
EN300-1931513-1.0g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
1g
$1458.0 2023-05-27
Enamine
EN300-1931513-0.5g
3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine
1505719-40-3
0.5g
$1014.0 2023-09-17

3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine 関連文献

3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amineに関する追加情報

3,3,3-Trifluoro-2-(Pyridin-2-Yl)Propan-1-Amine: A Comprehensive Overview

3,3,3-Trifluoro-2-(pyridin-2-yl)propan-1-amine, commonly referred to by its CAS number 1505719-40-3, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a trifluoromethyl group with a pyridine ring and an amine functional group. The trifluoromethyl group imparts unique electronic properties, while the pyridine ring contributes to aromatic stability and potential for further functionalization.

The synthesis of 3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the carbon-nitrogen bond between the pyridine ring and the trifluoromethyl group. These methods not only enhance yield but also reduce reaction time and waste generation.

In terms of physical properties, 3,3,3-trifluoro substituents are known to significantly influence the compound's solubility and melting point. The presence of fluorine atoms increases the molecule's lipophilicity, making it suitable for applications in drug delivery systems where hydrophobic interactions are desirable. Additionally, the amine group introduces basicity, which can be exploited in various chemical reactions such as nucleophilic substitutions or as a precursor for amide bond formation.

The pharmacological potential of this compound has been a focal point in recent studies. Researchers have investigated its role as a potential lead molecule in drug discovery programs targeting various therapeutic areas. For example, studies have shown that derivatives of trifluoromethyl pyridine amine exhibit promising anti-inflammatory and antioxidant activities. These findings suggest that the compound could serve as a scaffold for developing novel therapeutic agents with improved efficacy and reduced side effects.

Beyond pharmacology, trifluoro-pyridinyl propanamine has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has explored its potential as a dopant in organic semiconductors, where it can enhance charge transport properties without compromising device stability.

In conclusion, CAS No 1505719-40-3, or trifluoro-pyridinyl propanamine, stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups provide a foundation for innovative research and development efforts. As scientific understanding of this compound continues to grow, so too does its potential to contribute to groundbreaking advancements in various fields.

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